Comparative Kinetics: β- vs. α-Anomer Ring-Closing Rates for β-D-Ribulofuranose
In aqueous solution, β-D-ribulofuranose exhibits a distinctly slower ring-closing rate constant (kclose) compared to its α-anomer. This differential kinetic stability is a critical parameter when designing reactions or studying equilibrium processes where the anomeric form must be maintained [1].
| Evidence Dimension | Furanose Ring-Closing Rate Constant (kclose) |
|---|---|
| Target Compound Data | β-D-Ribulofuranose: 0.13 s⁻¹ |
| Comparator Or Baseline | α-D-Ribulofuranose: 0.38 s⁻¹ |
| Quantified Difference | β-anomer closes ~2.9-fold slower than the α-anomer (0.13 s⁻¹ vs 0.38 s⁻¹) |
| Conditions | 50 mM sodium acetate (pH 4.0) at 55°C, measured by 13C saturation-transfer NMR |
Why This Matters
For researchers conducting time-sensitive experiments or syntheses, the slower kinetics of the β-anomer may be advantageous for maintaining stereochemical integrity or disadvantageous if rapid equilibrium is desired, making a clear, quantitative distinction vital for protocol selection.
- [1] Wu, J., Serianni, A. S., & Vuorinen, T. (1990). Furanose ring anomerization: kinetic and thermodynamic studies of the D-2-pentuloses by 13C-n.m.r. spectroscopy. Carbohydrate Research, 206(1), 1–12. https://doi.org/10.1016/0008-6215(90)84001-B View Source
